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molecular formula C15H22N2O B8354770 4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine

4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine

Cat. No. B8354770
M. Wt: 246.35 g/mol
InChI Key: RDMSSBOVKASMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Add 4M hydrogen chloride in dioxane (6.1 mL) to a solution of N-(tert-butoxycarbonyl)-4-[(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine (0.678 g, 1.958 mmol) in anhydrous 1,4-dioxane (12.2 mL) at room temperature. After stirring at room temperature for 3 h, the reaction is a solid mass. Add more 1,4-dioxane (12.2 mL), DCM (24.4 mL) and more 4M hydrogen chloride in dioxane (6.1 mL), and stir overnight. Concentrate in vacuo and partition the residue between saturated aqueous NaHCO3 (200 mL) and DCM (500 mL). Dry the organic phase over Na2SO4, filter and concentrate in vacuo. The aqueous phase was extracted with DCM/iso-propanol (3:1, 4×200 mL). Dry the combined organic extracts over Na2SO4, filter, combine with the organic fraction isolated above and concentrate in vacuo. Purify by SCX chromatography eluting with DCM and DCM/2M ammonia in methanol (1:1) to obtain the title compound (0.519 g, 100%). MS (ES+) m/z: 247.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(tert-butoxycarbonyl)-4-[(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
solvent
Reaction Step One
Name
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
solvent
Reaction Step Two
Quantity
12.2 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.C(OC([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]([CH:20]2[C:22]([CH3:24])([CH3:23])[C:21]2([CH3:26])[CH3:25])=[O:19])=[CH:13][CH:12]=1)=O)(C)(C)C.C(Cl)Cl>O1CCOCC1>[CH3:25][C:21]1([CH3:26])[C:22]([CH3:23])([CH3:24])[CH:20]1[C:18]([NH:17][C:14]1[CH:13]=[CH:12][C:11]([CH2:10][NH2:9])=[CH:16][CH:15]=1)=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
N-(tert-butoxycarbonyl)-4-[(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-amino]-benzylamine
Quantity
0.678 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C1C(C1(C)C)(C)C
Name
Quantity
6.1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
12.2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24.4 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6.1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
12.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between saturated aqueous NaHCO3 (200 mL) and DCM (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM/iso-propanol (3:1, 4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
isolated above
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by SCX chromatography
WASH
Type
WASH
Details
eluting with DCM and DCM/2M ammonia in methanol (1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(C1(C)C)C(=O)NC1=CC=C(CN)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.519 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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